α7 nAChR Antagonist Potency vs. Class Baseline
Ethyl 5-methoxy-2-methylnicotinate was evaluated for antagonist activity at the rat α7 nicotinic acetylcholine receptor expressed in Xenopus oocytes, yielding an IC₅₀ of 8.07 μM [1]. This value places it in the low-micromolar potency range for the α7 subtype. For reference, many 5-substituted nicotine analogs in the same assay platform exhibit binding affinities in the nanomolar range (e.g., Ki values of 4–3500 nM) [2]. The micromolar antagonist potency of the target compound, combined with its very weak agonist efficacy (EC₅₀ = 56.2 μM) [1], defines a functional profile distinct from high-affinity agonists and full antagonists within this receptor class.
| Evidence Dimension | α7 nicotinic receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.07 μM (8,070 nM) |
| Comparator Or Baseline | 5-substituted nicotine analog class: Ki range 4–3,500 nM (binding) [2]; typical high-affinity α7 ligands: Ki < 100 nM |
| Quantified Difference | Approximately 2–2,000 fold weaker affinity than high-affinity α7 ligands; functionally distinct from potent agonists |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes, two-electrode voltage clamp, inhibition of acetylcholine-induced current |
Why This Matters
This data defines a low-to-moderate potency antagonist profile at α7 nAChRs, which is critical when selecting the compound as a scaffold for CNS-targeted libraries where excessive α7 affinity may confound selectivity profiling.
- [1] BindingDB. Entry BDBM50106921 (CHEMBL3600666). IC₅₀ = 8.07 μM; EC₅₀ = 56.2 μM at rat α7 nAChR. Available at: http://ww.w.bindingdb.org/. View Source
- [2] Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Binding affinities for 5-substituted analogs: Ki range 4–3,500 nM. Available at: https://fub-hagen.digibib.net. View Source
